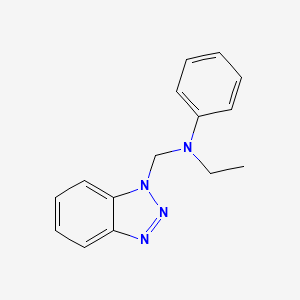

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is a benzotriazole-derived compound featuring a benzotriazole moiety linked via a methylene group to an N-ethylaniline substituent. Ka (e.g., compounds 3d, 4d, and 3g in ) suggest that similar methods—such as condensation reactions between benzotriazole derivatives and substituted anilines—are likely employed . Benzotriazole-containing compounds are widely utilized in organic synthesis as stabilizing agents, intermediates, or directing groups due to their ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-2-18(13-8-4-3-5-9-13)12-19-15-11-7-6-10-14(15)16-17-19/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLLRMIZEVHVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method involves the reaction of benzotriazole with N-ethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .

Scientific Research Applications

Chemistry: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular structures .

Biology: In biological research, benzotriazole derivatives are explored for their potential as enzyme inhibitors and bioactive molecules. They have shown promise in inhibiting specific enzymes and pathways, making them valuable tools in biochemical studies .

Medicine: Benzotriazole derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit various pharmacological activities, such as anticancer, antifungal, antibacterial, and antiviral properties .

Industry: In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in lubricants and coatings. Their ability to protect materials from degradation makes them valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound’s diverse non-covalent interactions contribute to its broad spectrum of biological properties .

Comparison with Similar Compounds

Structural Analogs from the Benzotriazole Family

Key structural analogs include:

*Estimated based on structural similarity.

Key Observations :

- Substituent Effects : The target compound’s N-ethylaniline group contrasts with dimethylamine in or alkenyl chains in , affecting polarity and reactivity. Longer alkenyl chains (e.g., hexenyl in 3d/4d) result in oily states, whereas crystalline forms (e.g., 4e in ) arise from rigid substituents like phenyl groups.

- Stereochemistry : Z/E isomerism in hexenyl derivatives (3d vs. 4d) impacts synthetic yields (31% vs. 53%), suggesting steric or electronic factors influence reaction pathways .

Functional Analogs in Catalysis and Medicinal Chemistry

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : This benzamide derivative features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Unlike benzotriazole derivatives, its hydroxyl and carbonyl groups enhance metal coordination, favoring catalytic applications over stabilization roles .

- Antitumor Triazole Carboxylic Acids : Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibit growth inhibition (GP = 68–86%) in lung cancer cells. The benzotriazole core in the target compound lacks electron-withdrawing groups (e.g., -CF3) or heterocyclic appendages critical for bioactivity, highlighting divergent applications .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethylaniline is a compound belonging to the benzotriazole family, which is recognized for its diverse applications in medicinal chemistry and materials science. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C15H16N4

- Molecular Weight : 252.31 g/mol

- CAS Number : 147676-24-2

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole with N-ethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally performed in organic solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In studies focusing on various bacterial strains, compounds similar to this compound demonstrated effectiveness against:

- Bacillus subtilis

- Escherichia coli

- Pseudomonas fluorescens

These studies highlighted that structural modifications in benzotriazole derivatives can enhance their antibacterial efficacy. For instance, bulky hydrophobic groups were found to increase activity against certain pathogens .

Anticancer Properties

Benzotriazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis. For example, compounds derived from benzotriazole have been reported to exhibit dose-dependent cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with enzymes through non-covalent interactions such as π–π stacking and hydrogen bonding. This interaction can lead to the modulation or inhibition of enzymatic activity, making it a valuable tool in biochemical research .

Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers evaluated a series of benzotriazole derivatives for their antimicrobial activity. Among them, specific compounds exhibited MIC values ranging from 12.5 to 25 µg/ml against Candida albicans and Aspergillus niger, demonstrating the potential of these compounds in treating fungal infections .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzotriazole derivatives. Compounds were tested against various cancer cell lines, revealing that some derivatives could induce significant apoptosis in cells at concentrations as low as 25 µg/ml after 72 hours of treatment. This underscores their potential as therapeutic agents in oncology .

Study 3: Enzyme Inhibition Mechanism

A detailed exploration into the enzyme inhibition capabilities of benzotriazole derivatives showed that they could effectively inhibit enzymes involved in critical metabolic pathways. This was attributed to their ability to form stable complexes with enzyme active sites, thereby preventing substrate access and subsequent catalysis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| N-(1H-benzotriazol-1-ylmethyl)-N-methylaniline | Moderate antibacterial | Effective against E. coli |

| N-(1H-benzotriazol-1-ylmethyl)-N-isopropylaniline | Antifungal | High activity against Candida |

| N-(1H-benzotriazol-1-ylmethyl)-N-phenyalanine | Anticancer | Induces apoptosis in cancer cells |

This table illustrates how variations in alkyl substitution can influence both the reactivity and biological properties of benzotriazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.